N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide
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Overview
Description
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoyl group attached to a tetrahydroisoquinoline ring, which is further substituted with a fluorophenyl group and a methanesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry to enhance efficiency and control reaction conditions. This method allows for precise temperature and pressure control, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) and dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: Its biological activity has been explored in various assays, indicating potential as a lead compound for drug development.
Medicine: Research has suggested its utility in the development of therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Its unique chemical properties make it valuable in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, modulating biochemical processes within cells. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
When compared to similar compounds, N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide stands out due to its unique structural features and potential applications. Similar compounds include:
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide
These compounds share the tetrahydroisoquinoline core but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c24-21-9-6-17(7-10-21)16-30(28,29)25-22-11-8-18-12-13-26(15-20(18)14-22)23(27)19-4-2-1-3-5-19/h1-11,14,25H,12-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVQQEWXORUDNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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